Cas no 5732-94-5 (4-cyclopentylbutan-1-amine)
4-Cyclopentylbutan-1-amine is a cyclic aliphatic amine featuring a cyclopentyl group attached to a butylamine chain. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its amine functionality allows for further derivatization, enabling the formation of amides, imines, and other nitrogen-containing compounds. The cyclopentyl moiety enhances lipophilicity, which can be advantageous in drug design for improved membrane permeability. The compound is typically used in research settings for the development of bioactive molecules, including potential CNS-active agents. Its stability and reactivity profile make it suitable for controlled synthetic transformations under standard laboratory conditions.
4-cyclopentylbutan-1-amine structure
Product Name:4-cyclopentylbutan-1-amine
CAS No:5732-94-5
MF:C9H19N
MW:141.2538626194
MDL:MFCD13172560
CID:4655325
PubChem ID:20328401
Update Time:2025-10-29
4-cyclopentylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-cyclopentylbutan-1-amine
-
- MDL: MFCD13172560
- Inchi: 1S/C9H19N/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-8,10H2
- InChI Key: LOQWQOCXBSNOCR-UHFFFAOYSA-N
- SMILES: NCCCCC1CCCC1
Computed Properties
- Exact Mass: 141.151749610g/mol
- Monoisotopic Mass: 141.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 74.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Color/Form: NA
- Density: 0.9±0.1 g/cm3
- Boiling Point: 190.6±8.0 °C at 760 mmHg
- Flash Point: 76.7±8.3 °C
4-cyclopentylbutan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
4-cyclopentylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C993195-10mg |
4-cyclopentylbutan-1-amine |
5732-94-5 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C993195-50mg |
4-cyclopentylbutan-1-amine |
5732-94-5 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C993195-100mg |
4-cyclopentylbutan-1-amine |
5732-94-5 | 100mg |
$ 340.00 | 2022-06-06 | ||
| A2B Chem LLC | AV36624-2.5g |
4-Cyclopentylbutan-1-amine |
5732-94-5 | 95% | 2.5g |
$1862.00 | 2024-04-19 | |
| A2B Chem LLC | AV36624-5g |
4-Cyclopentylbutan-1-amine |
5732-94-5 | 95% | 5g |
$2737.00 | 2024-04-19 | |
| A2B Chem LLC | AV36624-10g |
4-Cyclopentylbutan-1-amine |
5732-94-5 | 95% | 10g |
$4043.00 | 2024-04-19 | |
| A2B Chem LLC | AV36624-50mg |
4-Cyclopentylbutan-1-amine |
5732-94-5 | 95% | 50mg |
$251.00 | 2024-04-19 | |
| A2B Chem LLC | AV36624-100mg |
4-Cyclopentylbutan-1-amine |
5732-94-5 | 95% | 100mg |
$358.00 | 2024-04-19 | |
| A2B Chem LLC | AV36624-250mg |
4-Cyclopentylbutan-1-amine |
5732-94-5 | 95% | 250mg |
$497.00 | 2024-04-19 | |
| A2B Chem LLC | AV36624-500mg |
4-Cyclopentylbutan-1-amine |
5732-94-5 | 95% | 500mg |
$763.00 | 2024-04-19 |
4-cyclopentylbutan-1-amine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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